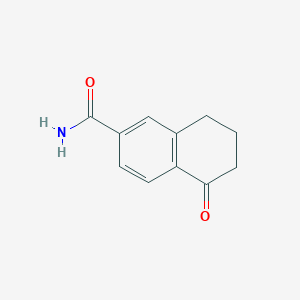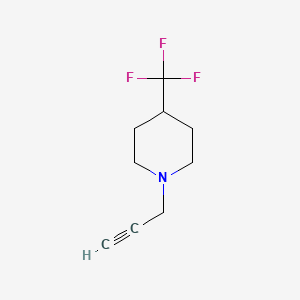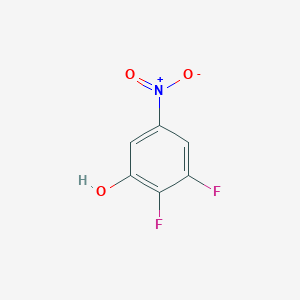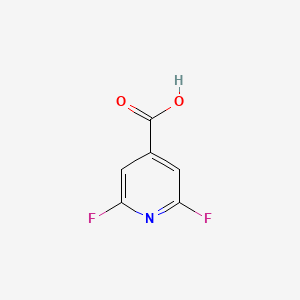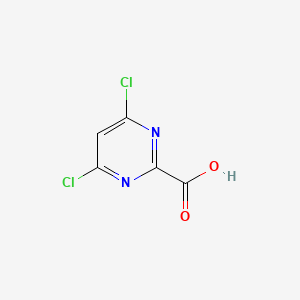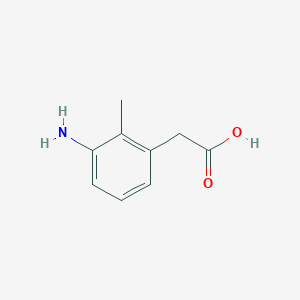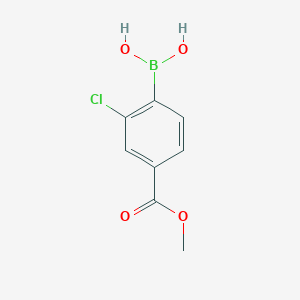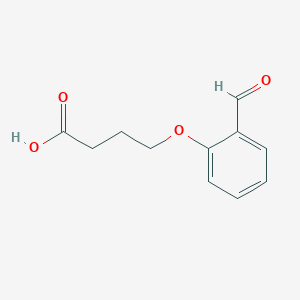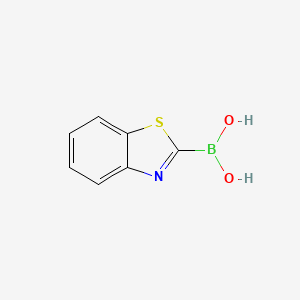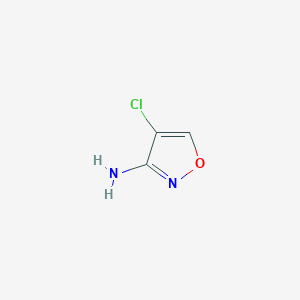
1-Phenylazetidin-3-ol
Overview
Description
1-Phenylazetidin-3-ol, also known as 1-Phenyl-3-azetidinol or 1-phenyl-azetidin-3-ol, is an organic compound belonging to the class of azetidinols. It is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and medicine. This compound is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds. It is also used in the synthesis of a variety of other compounds, such as polymers, dyes, and other organic materials.
Scientific Research Applications
Synthesis Applications
- Wells and Tarwater (1971) explored the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog, demonstrating the effectiveness of diborane in reducing azetidinones in N-unsubstituted systems (Wells & Tarwater, 1971).
- Kano, Ebata, and Shibuya (1979) reported on the treatment of various 4-hydroxymethyl-1-phenylazetidin-2-ones leading to the production of anilino-2-oxo-tetrahydrofurans, indicating the potential for amide bond cleavage in β-lactams (Kano, Ebata, & Shibuya, 1979).
Antitumor and Antimicrobial Potential
- Pirahmadi et al. (2015) synthesized a series of β-lactam-structured COX-2 inhibitors, including 1-phenylazetidin derivatives, and investigated their effects on cancerous lymphoblast isolated from patients with acute lymphocytic leukemia (Pirahmadi et al., 2015).
- Babu, Pitchumani, and Ramesh (2013) discussed the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, revealing their significant antimicrobial activities against a range of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Miscellaneous Applications
- The work of Greene et al. (2016) in synthesizing and evaluating 3-phenoxy-1,4-diarylazetidin-2-ones showcased their potential as tubulin-targeting antitumor agents, indicating the versatility of 1-phenylazetidin derivatives in medical research (Greene et al., 2016).
- In another study, Li et al. (2007) focused on the lipase-catalyzed acylation of alcohols with fluorinated β-phenyl-β-lactams, demonstrating the enzyme's ability to selectively open the β-lactam ring of such compounds, including 1-phenylazetidin-2-one derivatives (Li et al., 2007).
Properties
IUPAC Name |
1-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857280-53-6 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
